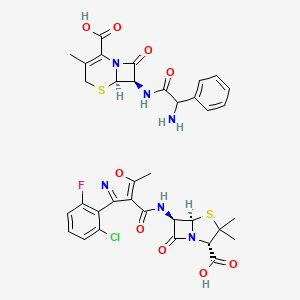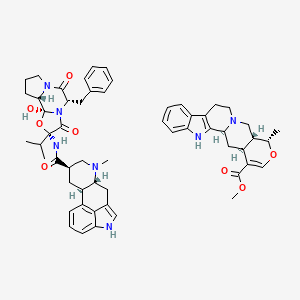![molecular formula C18H17NO4 B1200669 N-[7-(1-oxopropyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide](/img/structure/B1200669.png)
N-[7-(1-oxopropyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[7-(1-oxopropyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide is a benzodioxine.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Anti-Inflammatory Applications
- Antibacterial Potential : A study synthesized new sulfonamides containing the 1,4-benzodioxin ring, demonstrating significant antibacterial activity against various bacterial strains, suggesting potential as therapeutic agents for inflammatory diseases (Abbasi et al., 2017).
- Bacterial Biofilm Inhibition : Another research synthesized N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides, which showed promising inhibitory action against biofilms of Escherichia coli and Bacillus subtilis (Abbasi et al., 2020).
- Anti-Diabetic Potentials : Compounds synthesized from N-(2,3-dihydro-1,4-benzodioxin-6-yl) benzenesulfonamide displayed weak to moderate inhibitory activities against α-glucosidase enzyme, indicating potential use in type-2 diabetes treatments (Abbasi et al., 2023).
Synthesis and Characterization
- Synthesis of Derivatives for Antibacterial Use : Research involved synthesizing N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide derivatives, showing potent antibacterial agents and moderate enzyme inhibitors (Abbasi et al., 2017).
- Development of Antibacterial and Antifungal Agents : The synthesis of 2-[(4-Chlorophenyl)sulfonylamino]-N-(un/substituted-phenyl)acetamides resulted in compounds with substantial antibacterial and antifungal potential (Abbasi et al., 2020).
Biological Evaluation
- Inhibition of Alkaline Phosphatase and Ecto-5′-nucleotidases : A series of synthesized N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides were screened for potential biological applications, demonstrating inhibition of human alkaline phosphatase and ecto-5′-nucleotidases (Saeed et al., 2015).
Potential Therapeutic Applications
- Therapeutic Compounds for Alzheimer's and Type-2 Diabetes : New N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides were synthesized and showed moderate inhibitory potential against acetylcholinesterase and α-glucosidase enzymes, indicating potential therapeutic applications for Alzheimer's disease and Type-2 Diabetes (Abbasi et al., 2019).
Anticonvulsant Activity
- Anticonvulsant Properties : Synthesized amino amides and amino esters based on 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic acid were studied for their anticonvulsant activity, revealing potential medical use (Arustamyan et al., 2019).
Eigenschaften
Molekularformel |
C18H17NO4 |
|---|---|
Molekulargewicht |
311.3 g/mol |
IUPAC-Name |
N-(7-propanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide |
InChI |
InChI=1S/C18H17NO4/c1-2-15(20)13-10-16-17(23-9-8-22-16)11-14(13)19-18(21)12-6-4-3-5-7-12/h3-7,10-11H,2,8-9H2,1H3,(H,19,21) |
InChI-Schlüssel |
QKBNPRMECRQFOQ-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=CC2=C(C=C1NC(=O)C3=CC=CC=C3)OCCO2 |
Kanonische SMILES |
CCC(=O)C1=CC2=C(C=C1NC(=O)C3=CC=CC=C3)OCCO2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



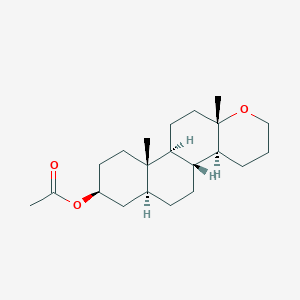

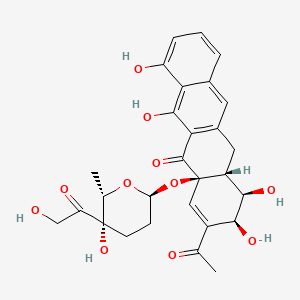
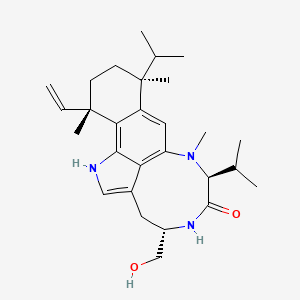


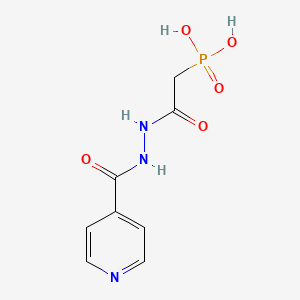
![2-amino-N-[4-amino-3-[3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-N-methylacetamide](/img/structure/B1200596.png)
